molecular formula C22H26N4O2 B4580703 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B4580703
M. Wt: 378.5 g/mol
InChI Key: DVSDJIQWQOXWKV-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea involve complex chemical reactions and detailed analytical methods to confirm their structures. For instance, the synthesis of certain nitrogen heterocycles derivatives demonstrates the versatility of these compounds in forming various chemical structures with potential biological activities (Harutyunyan, 2016). Additionally, the structural elucidation of these compounds, including their spectroscopic and crystallographic analyses, lays the foundation for further biological evaluations.

Anticancer Activity

Several derivatives have been synthesized and evaluated for their anticancer activities. Notably, phenylpyrazolodiazepin-7-ones, which share a similar core structure, have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines. These compounds are highlighted for their potential as Raf kinase inhibitors, a crucial target in cancer therapy (Kim et al., 2011). Another study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some compounds displaying potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, emphasizing the therapeutic potential of such derivatives in cancer treatment (Abdellatif et al., 2014).

Enzyme Inhibition and Biological Evaluation

The enzyme inhibitory activities of these compounds also play a significant role in their research applications. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been studied for their antioxidant and α-glucosidase inhibitory activities, indicating their potential in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019). Furthermore, the zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, have shown high singlet oxygen quantum yield, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-6-9-18(10-7-14)13-26-17(4)21(16(3)25-26)24-22(27)23-19-12-15(2)8-11-20(19)28-5/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSDJIQWQOXWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

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